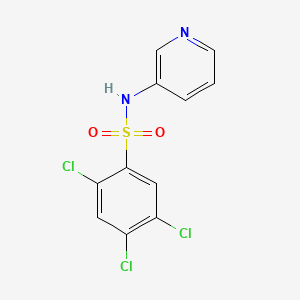
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMXB-A, which is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR).
作用机制
The mechanism of action of 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine involves the activation of the α7 nAChR. This receptor is widely expressed in the brain and is involved in various physiological processes such as learning and memory, attention, and pain modulation. Activation of the α7 nAChR by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which are involved in the regulation of cognitive function, mood, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been found to increase the release of acetylcholine and dopamine in the brain, which improves cognitive function and mood. It has also been shown to modulate the release of glutamate, which is involved in the regulation of pain perception. In addition, this compound has been found to have anti-inflammatory effects, which may be beneficial in various diseases such as Alzheimer's disease and chronic pain.
实验室实验的优点和局限性
One of the advantages of using 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine in lab experiments is its selectivity for the α7 nAChR. This allows for specific modulation of this receptor without affecting other receptors in the brain. Another advantage is the compound's ability to cross the blood-brain barrier, which allows for its effects to be observed in the central nervous system. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for the research on 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine. One area of interest is the compound's potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and chronic pain. Further studies are needed to investigate the safety and efficacy of the compound in these diseases. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic and pharmacodynamic properties. These analogs may have better solubility, selectivity, and potency, which may enhance their therapeutic potential. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic effects.
合成方法
The synthesis method for 2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine involves the reaction of 3-ethoxy-4-methoxybenzylamine with 2,3-dihydro-1H-inden-5-ylcarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学研究应用
2,3-dihydro-1H-inden-5-yl(3-ethoxy-4-methoxybenzyl)amine has been extensively studied for its therapeutic potential in various diseases such as Alzheimer's disease, schizophrenia, and chronic pain. The compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been investigated for its analgesic properties in animal models of chronic pain.
属性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-22-19-11-14(7-10-18(19)21-2)13-20-17-9-8-15-5-4-6-16(15)12-17/h7-12,20H,3-6,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDSZOUTLURYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC3=C(CCC3)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5774920.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5774934.png)



![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)
![ethyl 4-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B5774974.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)
